molecular formula C11H16N4O4S B13998063 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate

4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate

Cat. No.: B13998063
M. Wt: 300.34 g/mol
InChI Key: LLDQLRHLAFGGIZ-UHFFFAOYSA-N
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Description

4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate is a complex organic compound that features a morpholine ring and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with thiadiazole precursors

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions such as temperature and pressure to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds or other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Morpholine-4-carboxylate derivatives: These compounds share the morpholine ring and have similar chemical properties.

    Thiadiazole derivatives: Compounds with the thiadiazole ring exhibit similar reactivity and applications.

Uniqueness

4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate is unique due to the combination of the morpholine and thiadiazole rings in its structure. This dual functionality provides distinct chemical and biological properties that are not found in compounds with only one of these rings.

Properties

Molecular Formula

C11H16N4O4S

Molecular Weight

300.34 g/mol

IUPAC Name

(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl) morpholine-4-carboxylate

InChI

InChI=1S/C11H16N4O4S/c16-11(15-3-7-18-8-4-15)19-10-9(12-20-13-10)14-1-5-17-6-2-14/h1-8H2

InChI Key

LLDQLRHLAFGGIZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NSN=C2OC(=O)N3CCOCC3

Origin of Product

United States

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